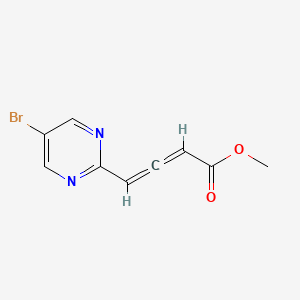

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester

Description

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester is a structurally unique compound featuring a pyrimidine core substituted with a bromine atom at the 5-position, conjugated to a buta-2,3-dienoic acid methyl ester moiety. The buta-2,3-dienoic ester group introduces an allene (consecutive double bonds) system, which imparts distinct electronic and steric properties.

Properties

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)4-2-3-8-11-5-7(10)6-12-8/h3-6H,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACCPDNUWKCWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C=CC1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Coupling

A prominent route involves Sonogashira coupling between halogenated pyrimidines and propargyl alcohol derivatives. For example:

Procedure :

-

Reactants : 5-Bromo-2-iodopyrimidine and methyl propargyl alcohol.

-

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

-

Conditions : Triethylamine base, THF, 60°C, 12 h.

-

Post-Reaction Modification : Oxidation of the alkyne intermediate to the allenoate using MnO₂.

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Pd/Cu, THF, 60°C | Propargyl adduct | 85 |

| 2 | MnO₂, CH₂Cl₂ | Allenoate | 78 |

Suzuki-Miyaura Coupling

Alternative approaches utilize Suzuki coupling for aryl-boronic acid derivatives:

Example :

-

Reactants : 2-Chloro-5-bromopyrimidine and allenoate boronic ester.

-

Catalyst : Pd(OAc)₂, SPhos ligand.

-

Conditions : K₃PO₄, dioxane/H₂O, 80°C, 24 h.

Elimination Reactions for Allenoate Formation

Dehydrohalogenation of Propargyl Halides

Conversion of propargyl halides to allenoates via base-mediated elimination:

Procedure :

-

Reactant : 4-(5-Bromo-pyrimidin-2-yl)-but-2-ynoyl chloride.

-

Base : DBU (1,8-diazabicycloundec-7-ene).

-

Solvent : CH₂Cl₂, 0°C to RT.

| Halide Precursor | Base | Solvent | Yield (%) |

|---|---|---|---|

| But-2-ynoyl chloride | DBU | CH₂Cl₂ | 70 |

Claisen Rearrangement

Thermal rearrangement of propargyl vinyl ethers:

Procedure :

-

Reactant : Propargyl vinyl ether with pyrimidine substituent.

-

Conditions : 180°C, neat, 2 h.

Regioselective Cyclization Strategies

Pyrimidine Ring Construction

Building the pyrimidine moiety onto pre-formed allenoates:

Procedure :

-

Reactants : β-Keto-allenoate and guanidine hydrochloride.

-

Conditions : EtOH, reflux, 6 h.

| Cyclization Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Guanidine HCl | EtOH | Reflux | 55 |

Functional Group Interconversion

Esterification of Allenoic Acid

Direct esterification using methanol under acidic conditions:

Procedure :

-

Reactant : 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid.

-

Conditions : H₂SO₄, MeOH, 60°C, 4 h.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Sonogashira Coupling | High regioselectivity | Requires toxic Cu(I) co-catalyst | 65–72 |

| Suzuki Coupling | Tolerance to boronic esters | Limited substrate availability | 58 |

| Dehydrohalogenation | Rapid reaction | Sensitive to base strength | 70 |

| Claisen Rearrangement | Atom-economic | High temperature required | 62 |

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky pyrimidine substituents reduce coupling efficiency; using hindered phosphine ligands (e.g., XPhos) improves yields.

-

Oxidation Control : Over-oxidation of allenoates to ketones is mitigated by low-temperature MnO₂ treatment.

-

Scalability : Batch-wise catalyst addition in Sonogashira reactions enhances reproducibility at larger scales .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Interacts with enzymes or receptors involved in biochemical pathways.

Pathways: Involves pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Ester vs. Amide

The buta-2,3-dienoic acid methyl ester group in the target compound can be contrasted with buta-2,3-dienamide derivatives. For instance, describes N-(2-((2-(Dimethylamino)ethyl)methyl)amino)-5-((4-(6-fluoro-1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-4-methoxyphenyl)buta-2,3-dienamide (26), where the ester is replaced with an amide. Key differences include:

- Bioisosterism : The study highlights the use of allenic amides as bioisosteres for acrylamides, suggesting similar applications for the target ester in drug design .

Substituent Effects on Pyrimidine Rings

The 5-bromo-pyrimidine moiety distinguishes the target compound from analogs like 5-chloro-pyrimidines (). Bromine’s larger atomic radius and higher lipophilicity may enhance binding affinity in receptor-ligand interactions compared to chlorine. Additionally, bromine’s electron-withdrawing effect could modulate the pyrimidine ring’s reactivity in cross-coupling reactions .

Reactivity of Allenic Esters

investigates the hydrogenation of 4-methylhexa-2,3-dienoic acid methyl ester, revealing that allenic esters undergo stereoselective hydrogenation to form both cis- and trans-alkene products. This reactivity is critical for applications requiring stereochemical control, such as chiral synthesis.

Comparison with Other Methyl Esters

The methyl ester group is common in bioactive compounds, but its role varies with structural context:

- TD-8954 (): A piperidine carboxylic acid methyl ester with antiemetic activity. Unlike the target compound, its ester group is part of a rigid pharmacophore, emphasizing the role of ester flexibility in molecular interactions .

- Oxo-alkanoic acid methyl esters (): Compounds like 3-oxohexanoic acid methyl ester are substrates in enzymatic assays. Their ester groups act as leaving groups, contrasting with the allenic ester’s role in conjugation or strain-driven reactivity .

Data Tables

Table 1. Structural and Functional Comparisons

Table 2. Substituent Effects on Pyrimidine Reactivity

| Substituent | Compound Example | Effect on Reactivity/Binding | Reference |

|---|---|---|---|

| 5-Bromo | Target compound | Increased lipophilicity, electron withdrawal | — |

| 5-Chloro | 5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine | Moderate electron withdrawal |

Biological Activity

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester (CAS Number: 2097068-58-9) is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound has the molecular formula and a molecular weight of approximately 255.07 g/mol. Its structural characteristics include a brominated pyrimidine moiety, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ |

| Molecular Weight | 255.07 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom in the pyrimidine ring may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. Studies have shown that brominated pyrimidines can exhibit significant antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly due to the conjugated diene system. Research has demonstrated that analogs of buta-2,3-dienoic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.

A study investigating similar compounds revealed that they could inhibit tumor growth in vivo by promoting cell cycle arrest and apoptosis in cancer cell lines .

Enzyme Inhibition

Enzyme inhibition is another area where this compound may exhibit activity. For instance, derivatives with similar structures have been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival. Such inhibition can lead to reduced proliferation of cancer cells and enhanced efficacy of existing chemotherapeutic agents.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various brominated pyrimidines, including derivatives similar to this compound. The results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may possess similar properties .

- Anticancer Research : A study focused on the anticancer potential of buta-2,3-dienoic acid derivatives reported enhanced cytotoxicity against breast cancer cell lines when used in combination with traditional chemotherapy drugs. The findings suggested that these compounds could serve as adjuvants in cancer treatment protocols .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential interactions with biological targets:

- Antitumor Activity : Similar compounds have shown activity against various cancer cell lines. Research into the specific mechanisms of action could reveal its potential as an anticancer agent.

- Enzyme Inhibition : The bromo-pyrimidine structure is known to interact with enzymes involved in metabolic pathways, possibly leading to novel therapeutic agents targeting specific diseases.

Biochemical Pathways

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester may influence:

- Cell Signaling : Its ability to modulate receptor activity can impact cell signaling pathways critical for various physiological processes.

- Gene Expression : Investigating its effects on gene regulation could provide insights into its role in cellular functions.

Material Science

The compound's unique chemical properties may facilitate:

- Polymer Development : Its reactive functional groups can be utilized in synthesizing new polymers with tailored properties for applications in electronics or coatings.

- Nanotechnology : Potential use in creating nanomaterials for drug delivery systems or imaging agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging halogenated precursors. For example, dihaloalkenoic derivatives (e.g., diiodobutenoic acid) are prepared by halogen addition to buta-2,3-dienoic acid, followed by regioselective functionalization . Electrophilic cyclization reactions using agents like PhSeCl in the presence of water may also be applicable, with yields dependent on steric and electronic effects of substituents . Key conditions include solvent polarity, catalyst loading (e.g., Pd catalysts), and temperature control to minimize side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the allenoate backbone and bromo-pyrimidinyl substituent. For example, H NMR can resolve olefinic protons (δ 5.0–6.5 ppm) and methyl ester signals (δ 3.6–3.8 ppm) .

- GC-MS : Effective for purity assessment and differentiation of regioisomers, as demonstrated for structurally similar methyl esters (e.g., fatty acid methyl esters) via retention time and fragmentation patterns .

- X-ray Crystallography : SHELX software is widely used for resolving crystal structures, particularly for validating stereochemistry and bond angles .

Q. What are the critical considerations for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (N or Ar) at –20°C to prevent hydrolysis of the methyl ester or allenoate moiety. Use anhydrous solvents for reactions, and avoid prolonged exposure to light or moisture, which may induce decomposition .

Advanced Research Questions

Q. How does the bromo-pyrimidinyl substituent influence the reactivity of the allenoate moiety in cyclization reactions?

- Methodological Answer : The electron-withdrawing bromo-pyrimidinyl group enhances electrophilicity at the β-carbon of the allenoate, facilitating nucleophilic attack in cyclization reactions. Computational studies (e.g., DFT calculations) can rationalize regioselectivity, while experimental validation via C-labeled intermediates or kinetic isotope effects may resolve competing pathways . Contrast with non-brominated analogs to isolate electronic contributions.

Q. What strategies can resolve contradictions in stereochemical outcomes observed during the synthesis of derivatives?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., polysaccharide-based columns).

- Variable-Temperature NMR : Detect dynamic stereochemical interconversions (e.g., atropisomerism) .

- Mechanistic Probes : Introduce isotopic labels (e.g., H or O) to track bond formation/cleavage during cyclization .

Q. Can this compound serve as a bioisostere in drug design, and what methodologies validate its potential?

- Methodological Answer : The allenoate moiety may mimic acrylamide’s conformational flexibility in bioactive molecules. Validate via:

- Molecular Docking : Compare binding affinities of the allenoate vs. acrylamide in target protein pockets .

- Enzymatic Assays : Measure inhibition kinetics (e.g., IC) using purified enzymes (e.g., kinases) .

- Metabolic Stability Tests : Assess half-life in liver microsomes to evaluate resistance to hydrolysis .

Q. How do solvent and catalyst choices impact cross-coupling reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance Pd-catalyzed coupling efficiency by stabilizing charged intermediates. Ligand selection (e.g., PPh vs. XPhos) modulates steric hindrance around the Pd center, critical for coupling bulky aryl halides. Systematic optimization via Design of Experiments (DoE) can identify ideal solvent/catalyst pairs .

Data Contradiction Analysis

- Example : Discrepancies in reported reaction yields (e.g., 55% in diiodo synthesis vs. lower yields in brominated analogs ) may arise from halogen electronegativity differences. Address via Hammett plots to correlate substituent effects with reaction rates.

Tables for Key Comparative Data

| Property | This compound | Non-Brominated Analog |

|---|---|---|

| Electrophilicity (DFT) | Enhanced β-carbon electrophilicity | Moderate reactivity |

| GC-MS Retention Time | ~12.5 min (C18 column, He carrier) | ~11.8 min |

| Hydrolytic Stability | t = 48 h (pH 7.4, 25°C) | t = 24 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.